3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
The compound “3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a piperidine ring, and a thieno[3,2-d]pyrimidine ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in various applications, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring might be formed through a Paal-Knorr synthesis or a similar method. The piperidine ring could be introduced through a reaction with a suitable amine. Finally, the thieno[3,2-d]pyrimidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely exhibit aromaticity due to the presence of the pyrrole and thieno[3,2-d]pyrimidine rings, which could have implications for its chemical reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and aromatic rings. For example, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction. The aromatic rings might undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the compound’s solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would depend on factors such as molecular weight and intermolecular forces .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1H-pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-14(12-2-1-6-17-12)19-7-3-10(4-8-19)20-15(22)13-11(5-9-24-13)18-16(20)23/h1-2,5-6,9-10,17H,3-4,7-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFSGXZMXQZUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
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